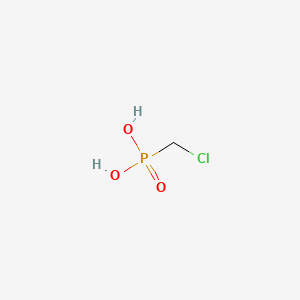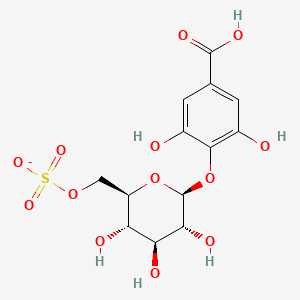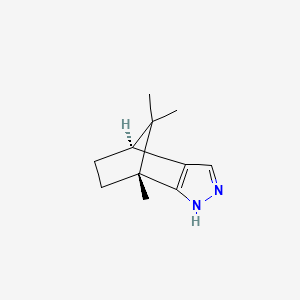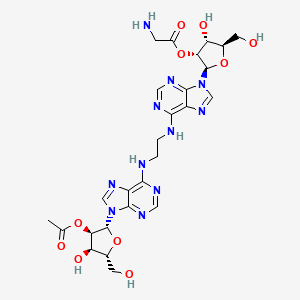
甲基膦酸
描述
Chloromethylphosphonic acid, also known as Chloromethylphosphonic acid, is a useful research compound. Its molecular formula is CH4ClO3P and its molecular weight is 130.47 g/mol. The purity is usually 95%.
The exact mass of the compound Chloromethylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30691. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloromethylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
膦酸应用概述
膦酸,包括甲基膦酸,由于其与磷酸酯部分的结构相似性和超分子性质,在广泛的科学研究中得到应用。这些化合物在化学、生物学和物理学等各个领域都有应用,展示了它们的多功能性。关键应用包括它们在药物和前药、骨靶向、超分子或杂化材料的设计、表面功能化、分析目的、医学成像和作为磷酸抗原的生物活性特性中的应用。膦酸的合成方法从二烷基膦酸酯的脱烷基化到使用亚磷酸的直接方法,展示了其制备的不同方法 (C. M. Sevrain, M. Berchel, H. Couthon, & P. Jaffrès, 2017)。
相关化合物的环境和健康影响
草甘膦,一种与甲基膦酸相关的化合物,引起了对其环境和健康影响的担忧。尽管被广泛使用且被认为副作用很小,但最近的评估强调了潜在风险,包括致癌特性和对微生物群落的影响,这些影响可能会影响植物、动物和人类健康。这强调了了解膦酸盐及其降解产物的环境归宿和影响的重要性 (A. V. Van Bruggen, M. He, K. Shin, V. Mai, K. Jeong, M. Finckh, & J. Morris, 2018)。
环境和食品分析中的分析应用
膦酸盐,包括甲基膦酸衍生物,由于其持久性和潜在健康影响,是环境和食品分析中的关键目标。已经开发了基于抗体的检测方法和生物传感器来检测此类化合物,突出了正在进行的研究工作,以监测和减轻它们在环境和食品供应中的存在 (M. Fránek & K. Hruška, 2018)。
聚合物的降解
研究表明,H-膦酸和磷酸的酯对聚氨酯、聚碳酸酯和聚酰胺等聚合物的降解很有前景。这种方法不仅提供了一种回收聚合物废料的方法,而且还通过含磷降解产物引入了阻燃性能。这种创新用途强调了膦酸在促进环境可持续性和材料科学方面的潜力 (V. Mitova, G. Grancharov, C. Molero, A. Borreguero, K. Troev, & J. Rodríguez, 2013)。
安全和危害
Chloromethylphosphonic acid is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Chloromethylphosphonic acid (CMPA) is a phosphonate compound Phosphonates, in general, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, including CMPA, are known to interact with their targets by mimicking the structure of natural biological molecules, leading to the inhibition of certain metabolic enzymes . This interaction can result in changes in the normal functioning of these enzymes, affecting various biological processes.
Biochemical Pathways
Phosphonates, including CMPA, are involved in various biochemical pathways. They are useful intermediates and biologically active compounds that can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . .
Result of Action
Given that phosphonates mimic the structure of natural biological molecules, their action can lead to the inhibition of certain metabolic enzymes, affecting various biological processes .
生化分析
Biochemical Properties
Chloromethylphosphonic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of chloromethylphosphonic acid is with cellulose, where it helps in the preparation of phosphorous-containing ethers. This interaction is essential for modifying the properties of cellulose, making it more suitable for specific biochemical applications .
Cellular Effects
Chloromethylphosphonic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellulose can lead to changes in the structural and functional properties of the cell wall, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of chloromethylphosphonic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to modify cellulose through the formation of phosphorous-containing ethers is a key aspect of its molecular action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloromethylphosphonic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that chloromethylphosphonic acid remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of chloromethylphosphonic acid vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
Chloromethylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in modifying cellulose is a key aspect of its involvement in metabolic pathways .
Transport and Distribution
Within cells and tissues, chloromethylphosphonic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Chloromethylphosphonic acid’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its effectiveness in modifying cellulose and other biochemical applications .
属性
IUPAC Name |
chloromethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFCYHDQWIZKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062526 | |
| Record name | Phosphonic acid, (chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-58-4 | |
| Record name | P-(Chloromethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, (chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)




![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1213369.png)


